molecular formula C17H18ClN3O3 B6717985 N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]-5-methylpyrazine-2-carboxamide

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B6717985
M. Wt: 347.8 g/mol
InChI Key: LHRBBKUXJQVTHJ-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]-5-methylpyrazine-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a carboxamide group, a chloro-substituted phenyl ring, and an oxolane moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-11-7-20-15(8-19-11)17(22)21-14-6-13(18)2-3-16(14)24-10-12-4-5-23-9-12/h2-3,6-8,12H,4-5,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRBBKUXJQVTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=C(C=CC(=C2)Cl)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]-5-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxolane moiety: This can be achieved through the reaction of an appropriate diol with a halogenating agent to form the oxolane ring.

    Substitution on the phenyl ring: The chloro group is introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with the pyrazine ring: The phenyl ring with the oxolane moiety is then coupled with a pyrazine derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the carboxamide group: The final step involves the introduction of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and a coupling catalyst such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxamide group to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]-5-methylpyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For instance, it could inhibit key enzymes involved in microbial or cancer cell metabolism, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-(oxolan-2-ylmethoxy)phenyl]cyclohexanecarboxamide
  • 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

N-[5-chloro-2-(oxolan-3-ylmethoxy)phenyl]-5-methylpyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications, making it a valuable molecule for further research and development.

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